Dihydrokaempferide

Catalog No.
S8539023
CAS No.
3570-69-2
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrokaempferide

CAS Number

3570-69-2

Product Name

Dihydrokaempferide

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,15-18,20H,1H3/t15-,16+/m0/s1

InChI Key

CKDYDMSDCNQHEB-JKSUJKDBSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O

4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(4-methoxyphenyl)- is a natural product found in Ageratina altissima, Chromolaena odorata, and other organisms with data available.

Dihydrokaempferide (CAS 3570-69-2), also known as aromadendrin-4'-methyl ether, is a naturally occurring flavanonol characterized by the absence of a C2-C3 double bond and the presence of a 4'-methoxy group. In procurement and material selection, it is primarily sourced as a high-purity analytical standard for the authentication of Brazilian Green Propolis and as a critical structural baseline in Structure-Activity Relationship (SAR) studies [1]. Its specific structural features make it an indispensable reference material for differentiating the pharmacological effects of C-ring planarity and 4'-O-methylation in advanced flavonoid research, offering a distinct profile compared to its flavonol analogs.

Substituting Dihydrokaempferide with its closely related flavonol analog, Kaempferide, or its non-methylated precursor, Aromadendrin, fundamentally compromises both analytical workflows and biological assays. In propolis standardization, Dihydrokaempferide provides a specific m/z 301 mass signature and distinct HPLC retention time required to verify botanical origin, which generic flavonoid mixtures cannot replicate [2]. In biological models, the lack of the C2-C3 double bond in Dihydrokaempferide completely alters its kinase inhibition profile, meaning that using Kaempferide instead will yield false-positive cytotoxicity and pathway-modulation results [1]. Buyers must procure exact Dihydrokaempferide to ensure reliable negative controls in SAR studies and accurate calibration in quality control.

Requirement for C2-C3 Double Bond Validation in Apoptosis Models

In comparative cytotoxicity assays using HeLa cervical cancer cells, Dihydrokaempferide functions as a critical structural negative control against Kaempferide. While Kaempferide exhibits potent pro-apoptotic activity, Dihydrokaempferide shows minimal cytotoxicity, demonstrating that the C2-C3 double bond is structurally essential for this specific bioactivity [1].

Evidence DimensionCytotoxicity (IC50) in HeLa cells
Target Compound DataIC50 > 200 μM (Dihydrokaempferide)
Comparator Or BaselineIC50 = 16 μM (Kaempferide)
Quantified Difference>12.5-fold reduction in cytotoxicity
ConditionsMTT assay, 24-48 hour exposure in HeLa cell line

Procurement of Dihydrokaempferide is essential for researchers needing a structurally matched negative control to validate the necessity of the C2-C3 double bond in flavonoid-induced apoptosis.

Target Specificity in Chemosensitization and Claudin-2 Modulation

In human lung adenocarcinoma (A549) spheroid models, Dihydrokaempferide is utilized to map the structural requirements for Claudin-2 (CLDN2) down-regulation. Unlike Kaempferide, which dose-dependently decreases CLDN2 expression and inhibits Akt phosphorylation to enhance doxorubicin sensitivity, Dihydrokaempferide fails to inhibit Akt or improve chemosensitivity [1].

Evidence DimensionInhibition of Akt phosphorylation and CLDN2 expression
Target Compound DataNo inhibition of Akt; no improvement in doxorubicin sensitivity
Comparator Or BaselineDose-dependent inhibition of Akt and CLDN2 (Kaempferide)
Quantified DifferenceComplete loss of Akt/CLDN2 modulation capability
ConditionsA549 cell spheroids treated with doxorubicin

Dihydrokaempferide provides a necessary baseline for validating that Akt inhibition is highly specific to the planar C-ring geometry of flavonols, guiding precise drug design.

Essential Calibration Standard for Propolis Authentication

Dihydrokaempferide is a mandatory analytical marker for the chemical standardization of Brazilian Green Propolis. It provides a distinct chromatographic peak and an m/z 301 signature in ESI(-)-MS that distinguishes authentic Baccharis dracunculifolia-derived propolis from other regional variants or adulterated crude extracts [1].

Evidence DimensionChromatographic identification and mass signature
Target Compound DataDistinct m/z 301 peak and specific HPLC retention time
Comparator Or BaselineCrude propolis mixtures or non-Brazilian propolis
Quantified DifferenceEnables quantitative differentiation of botanical origin
ConditionsHPLC-DAD and ESI(-)-MS analysis of propolis extracts

Quality control laboratories must procure high-purity Dihydrokaempferide to construct accurate calibration curves for certifying the geographic and botanical origin of commercial propolis.

Vasorelaxant and Antihypertensive Efficacy

Despite its lack of cytotoxicity, Dihydrokaempferide exhibits significant in vivo cardiovascular activity. When administered to Spontaneously Hypertensive Rats (SHR), Dihydrokaempferide produced a marked decrease in blood pressure and demonstrated concentration-dependent vasorelaxation of isolated SHR aorta, establishing it as a distinct active pharmaceutical ingredient for cardiovascular research [1].

Evidence DimensionBlood pressure reduction in vivo
Target Compound DataSignificant decrease in blood pressure and aortic relaxation
Comparator Or BaselineUntreated SHR baseline
Quantified DifferenceMeasurable antihypertensive effect at 10 mg/kg
Conditions10 mg/kg oral administration for 28 days in SHR model

Buyers developing natural product-derived antihypertensive formulations should prioritize Dihydrokaempferide over cytotoxic flavonoids due to its favorable safety and efficacy profile in cardiovascular models.

Structure-Activity Relationship (SAR) Negative Controls

Due to its lack of the C2-C3 double bond, Dihydrokaempferide is the ideal procurement choice for researchers needing a structurally matched negative control to validate the mechanism of action of flavonols (like Kaempferide) in kinase inhibition, apoptosis, and chemosensitization assays [1].

Quality Control and Standardization of Apicultural Products

Analytical laboratories and supplement manufacturers must procure high-purity Dihydrokaempferide as a primary reference standard for HPLC and LC-MS workflows to authenticate Brazilian Green Propolis and quantify its active constituents against adulteration [2].

Cardiovascular Formulation Development

Because Dihydrokaempferide demonstrates significant in vivo antihypertensive and vasorelaxant properties without the cytotoxicity associated with other flavonoids, it is an optimal candidate for preclinical cardiovascular drug development and functional food formulation [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

UNII

9V3SE2M92C

Wikipedia

Dihydrokaempferide

Dates

Last modified: 02-18-2024

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